1-(1H-indol-5-yl)ethanone
Overview
Description
1-(1H-Indol-5-yl)ethanone is an organic compound with the molecular formula C10H9NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Acetylindole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Acetylindole might interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The bioavailability and drug-likeness of indole derivatives were found to be in the standard range , suggesting that 5-Acetylindole might have similar properties.
Result of Action
One study found that a compound suppresses the mrna expression of full-length ar (ar-fl), ar target genes, and other oncogenes in lncap cells . This suggests that 5-Acetylindole might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Acetylindole. For instance, the reactions of indole derivatives efficiently proceeded under neat conditions . The yields seemed to be positively affected by the absence of CaO, demonstrating its importance mainly for the paraformaldehyde activation .
Biochemical Analysis
Biochemical Properties
1-(1H-indol-5-yl)ethanone plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anti-inflammatory and anticancer activities by modulating signaling pathways such as NF-κB and MAPK . These pathways are critical for cell survival, proliferation, and apoptosis, indicating that this compound may have therapeutic potential in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, affecting the overall outcome of long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The metabolic pathways of indole derivatives can lead to the formation of reactive intermediates, which may contribute to their biological activities or toxicity. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. For instance, indole derivatives have been shown to accumulate in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can be phosphorylated or acetylated, which can influence their localization and interaction with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-5-yl)ethanone can be synthesized through various methods. One common method involves the acylation of indole using acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1H-Indol-5-yl)ethanone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-2-yl)ethanone
- 1-(1H-Indol-7-yl)ethanone
Comparison: 1-(1H-Indol-5-yl)ethanone is unique due to the position of the ethanone group on the indole ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, 1-(1H-Indol-3-yl)ethanone may have different electronic properties and steric hindrance, leading to variations in its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-(1H-indol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIUEUUROFVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201481 | |
Record name | Ketone, indol-5-yl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53330-94-2 | |
Record name | 1-(1H-Indol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, indol-5-yl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, indol-5-yl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53330-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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